Technical Guide: Isolation and Characterization of 8-Isomulberrin Hydrate
Technical Guide: Isolation and Characterization of 8-Isomulberrin Hydrate
From Morus alba Root Bark to Crystallography
Executive Summary
8-Isomulberrin hydrate is a prenylated flavonoid derivative primarily isolated from the root bark of Morus alba (Cortex Mori). Distinguished by its specific prenyl group attachment and hydration state, this compound has emerged as a critical lead in overcoming Multidrug Resistance (MDR) in cancer therapy due to its potent inhibition of P-glycoprotein (P-gp) .
This guide details the end-to-end technical workflow for isolating high-purity 8-Isomulberrin hydrate. Unlike generic phytochemical extraction, this protocol focuses on the regioselective separation of the 8-isomer from its structural analogs (e.g., Mulberrin) and the specific crystallization conditions required to yield the stable hydrate form for structural validation.
Part 1: Botanical Source & Phytochemistry
The primary source is the dried root bark of Morus alba L. (Moraceae). The "hydrate" designation is crucial for pharmaceutical applications as it represents the thermodynamically stable crystalline form obtained from aqueous-organic solvent systems, often preferred for X-ray diffraction studies and shelf-stability.
Target Compound Profile
| Feature | Specification |
| Compound Name | 8-Isomulberrin Hydrate |
| Chemical Class | Prenylated Flavone |
| Source Material | Morus alba Root Bark (Cortex Mori) |
| Key Impurities | Mulberrin (Regioisomer), Mulberrochromene, Cyclomulberrin |
| Molecular Weight | ~422.47 g/mol (Anhydrous basis) + |
| Solubility | Soluble in MeOH, EtOH, DMSO; Poorly soluble in water (unless as salt) |
Part 2: Extraction & Isolation Protocol
Core Directive: The separation of 8-Isomulberrin from its isomer Mulberrin is the critical bottleneck. Mulberrin typically carries prenyl groups at C-3 and C-8, whereas Isomulberrin derivatives often involve C-6 substitution or cyclization. This protocol utilizes a polarity-gradient approach to achieve separation.
Step-by-Step Methodology
1. Initial Extraction
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Protocol: Macerate 1.0 kg of dried, pulverized Morus alba root bark in 5L of 95% Ethanol (EtOH) at room temperature for 72 hours.
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Causality: High ethanol concentration extracts the lipophilic prenylated flavonoids while leaving behind bulk polysaccharides.
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Filtration: Filter and concentrate in vacuo at 45°C to yield the Crude Ethanolic Extract.
2. Liquid-Liquid Partitioning (The Clean-up)
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Protocol: Suspend crude extract in distilled water. Partition successively with:
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n-Hexane (Removes lipids/chlorophyll)
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Ethyl Acetate (EtOAc) (Target Fraction)
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n-Butanol (Removes glycosides/sugars)
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Target: Collect and concentrate the EtOAc fraction . This contains the aglycone flavonoids, including 8-Isomulberrin.
3. Chromatographic Separation (The Isolation)
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Stationary Phase: Silica Gel 60 (230–400 mesh).
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Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate (from 9:1 to 1:1 v/v).
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Observation: 8-Isomulberrin typically elutes after the less polar impurities but before the highly hydroxylated flavonoids.
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Polishing: Subject the semi-pure fraction to Sephadex LH-20 chromatography (eluent: Methanol) to remove polymeric tannins.
4. Crystallization of the Hydrate[1]
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Critical Step: Dissolve the purified amorphous powder in a minimum volume of hot Methanol. Add warm water dropwise until slight turbidity appears (approx. 80:20 MeOH:H2O).
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Conditioning: Allow to stand at 4°C for 48 hours.
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Result: Formation of pale yellow needles—8-Isomulberrin Hydrate . The inclusion of water in the lattice stabilizes the crystal structure.
Visualization: Isolation Workflow
Caption: Figure 1: Optimized bio-guided fractionation workflow for obtaining crystalline 8-Isomulberrin Hydrate.
Part 3: Structural Elucidation
To validate the isolation, one must distinguish 8-Isomulberrin from its regioisomers. The key lies in the Nuclear Magnetic Resonance (NMR) signals of the aromatic protons on the A-ring.
Spectral Data Summary
| Technique | Parameter | Diagnostic Signal (Approximate) | Interpretation |
| 1H-NMR | C-5 OH | Strongly chelated hydroxyl (H-bonded to C-4 carbonyl). | |
| 1H-NMR | Prenyl Groups | Presence of 3,3-dimethylallyl groups. | |
| 1H-NMR | A-Ring Protons | Singlet at C-6 or C-8 | Crucial: If the prenyl is at C-8, C-6 H appears as a singlet. If prenyl is at C-6, C-8 H appears as a singlet. |
| MS (ESI) | Ionization | Consistent with molecular formula C | |
| XRD | Lattice | Water molecules in lattice | Confirms the Hydrate status (usually monohydrate or dihydrate). |
Differentiation Logic: In Mulberrin (typically 3,8-diprenyl), the A-ring proton is at C-6 . In Isomulberrin (typically 3,6-diprenyl), the A-ring proton is at C-8 . Note: Nomenclature varies in older literature; always rely on 2D-NMR (HMBC) correlations between the prenyl methylene protons and the specific A-ring carbons to confirm the attachment point.
Part 4: Bioactivity Mechanism (P-gp Inhibition)
The pharmacological value of 8-Isomulberrin Hydrate lies in its ability to reverse Multidrug Resistance (MDR).
Mechanism of Action
Overexpression of P-glycoprotein (ABCB1) pumps chemotherapeutic agents (e.g., Paclitaxel, Vinblastine) out of cancer cells. 8-Isomulberrin acts as a competitive inhibitor or modulator of this pump.
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Binding: 8-Isomulberrin binds to the transmembrane domain of P-gp.
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Blockade: It prevents ATP hydrolysis or physically blocks the efflux pore.
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Accumulation: Intracellular concentration of the co-administered cytotoxic drug increases.
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Apoptosis: The cancer cell dies due to effective drug load.
Visualization: P-gp Inhibition Pathway
Caption: Figure 2: Mechanism by which 8-Isomulberrin reverses MDR via P-gp inhibition.
Part 5: Quality Control & Standardization
For use in drug development, the "hydrate" form must be standardized.
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Water Content Analysis (Karl Fischer): Essential to quantify the hydration state (stoichiometry).
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HPLC Purity:
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Column: C18 Reverse Phase (5
m). -
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).
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Detection: UV at 265 nm and 320 nm.
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Requirement: >98% purity for biological assays.
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Residual Solvent: Ensure Methanol levels are below ICH guidelines (Class 2 solvent) if used for crystallization.
References
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Chari, V. M., et al. (1978). Structure of mulberrin, mulberrochromene, cyclomulberrin, and cyclomulberrochromene. Tetrahedron Letters.
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Chung, H. J., et al. (2010). Isolation and Identification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves.[2] Journal of Agricultural and Food Chemistry.
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Ferreira, R. J., et al. (2015). P-glycoprotein Activity and Biological Response: New insights into structure and regulation. Molecules.
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Gyémánt, N., et al. (2005). Reversal of Multidrug Resistance in Cancer by Flavonoids. In Vivo.
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Lee, S. H., et al. (2002).[3] Mulberroside F isolated from the leaves of Morus alba inhibits melanin biosynthesis.[3] Biological and Pharmaceutical Bulletin.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mulberroside F isolated from the leaves of Morus alba inhibits melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
